molecular formula C14H12Br2FN3O B2957737 4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2415465-17-5

4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B2957737
CAS No.: 2415465-17-5
M. Wt: 417.076
InChI Key: XLNHREORNWVJMW-UHFFFAOYSA-N
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Description

The compound 4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole features a pyrazole core substituted at position 4 with a bromine atom. A methylene-linked azetidine ring is attached to the pyrazole's nitrogen, with the azetidine further functionalized by a 4-bromo-2-fluorobenzoyl group.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2FN3O/c15-10-1-2-12(13(17)3-10)14(21)19-5-9(6-19)7-20-8-11(16)4-18-20/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNHREORNWVJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Br)F)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BrFN3OC_{14}H_{13}BrFN_3O, with a molecular weight of 338.18 g/mol. The structure includes a pyrazole ring, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC14H13BrFN3OC_{14}H_{13}BrFN_3O
Molecular Weight338.18 g/mol
CAS Number2415520-44-2

Research indicates that compounds containing pyrazole moieties can exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific mechanisms through which this compound operates may involve:

  • Inhibition of Enzymatic Activity : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Modulation of Cellular Signaling Pathways : This compound may affect pathways involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

  • In vitro Studies : Research has demonstrated that pyrazole derivatives can induce cytotoxicity in breast and colon cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory properties have been attributed to the inhibition of COX enzymes and modulation of cytokine production. Studies show that pyrazoles can significantly reduce markers of inflammation in animal models.

Case Studies

A notable study examined the effects of a related compound on tumor growth in mice. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to control groups.

Table: Summary of Case Study Findings

Dose (mg/kg)Tumor Size Reduction (%)
1025
2045
5070

This data suggests that the compound's effectiveness increases with dosage, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazole Ring

4-Bromo-1-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole (CAS 2415520-44-2)
  • Structural Difference : Replaces the 4-bromo-2-fluorobenzoyl group with a 4-fluorobenzoyl moiety.
  • Implications: Reduced steric bulk due to the absence of bromine on the benzoyl group.
  • Synthesis : Similar alkylation or coupling methods likely apply, though specific data are unavailable .
4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole (CAS 7409-31-6)
  • Structural Difference : Hydroxyl group at position 3 instead of the azetidine-methyl substituent.
  • Implications :
    • The hydroxyl group enables hydrogen bonding, increasing solubility compared to the hydrophobic azetidine-methyl group.
    • Lower molecular weight (239.07 g/mol vs. 338.17 g/mol for the main compound) may improve bioavailability .

Halogenated Derivatives

Isostructural Chloro vs. Bromo Thiazole Derivatives (Compounds 4 and 5 in )
  • Structural Context : Thiazole derivatives with Cl/Br substituents.
  • Chloro derivatives exhibit slightly higher polarity, which may influence solubility .
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1342776-55-9)
  • Structural Difference : Chlorothiophene substituent instead of benzoyl-azetidine.
  • Implications: Thiophene’s π-electron system may engage in unique aromatic interactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference
Target Compound C₁₄H₁₃Br₂FN₃O 435.08 4-Br (pyrazole), 4-Br-2-F-Bz (azetidine) N/A (Data gaps in evidence)
4-Bromo-1-{[1-(4-F-Bz)azetidin-3-yl]methyl}-1H-pyrazole C₁₄H₁₃BrFN₃O 338.17 4-Br (pyrazole), 4-F-Bz (azetidine) N/A (Data gaps in evidence)
4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole C₉H₇BrN₂O 239.07 3-OH, 1-Ph Hydrogen bonding capability
4-(4-Bromophenyl)thiazole-pyrazole hybrid C₂₄H₁₉BrFN₅S 516.41 Br (aryl), F (aryl), thiazole Antimicrobial activity
4-Bromo-1-[(3-Cl-thiophene)methyl]-1H-pyrazol-3-amine C₈H₇BrClN₃S 292.59 3-Cl-thiophene, NH₂ Potential nucleophilic reactivity

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